Product packaging for Chromoionophore X(Cat. No.:CAS No. 192190-92-4)

Chromoionophore X

Cat. No.: B070540
CAS No.: 192190-92-4
M. Wt: 515.7 g/mol
InChI Key: LQCOAQAROPQVJL-FOCLMDBBSA-N
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Description

Chromoionophore X is a highly selective, neutral H+-selective ionophore that undergoes a distinct colorimetric or fluorometric change upon protonation, making it an essential component in the development of optodes (optical chemical sensors) and ion-selective membranes. Its primary research value lies in its application for the quantitative detection and measurement of various cations, including but not limited to calcium (Ca²⁺) and potassium (K⁺), via a proton-coupled ion-exchange mechanism. When incorporated into a plasticized polymer membrane alongside a lipophilic anionic site and a specific cation ionophore, this compound acts as a transducer. The target cation's extraction into the membrane phase is electrically balanced by the release of a proton from the chromoionophore, causing a measurable spectroscopic shift. This enables real-time, reversible sensing critical for biomedical research, environmental monitoring, and chemical analysis. Researchers utilize this compound to create sophisticated sensor arrays for high-throughput screening, point-of-care diagnostic prototypes, and in-vitro assays where non-invasive ion concentration monitoring is required. Its robust performance and reversible binding characteristics provide a reliable platform for advancing sensor technology and understanding ion flux in complex systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44F3NO B070540 Chromoionophore X CAS No. 192190-92-4

Properties

IUPAC Name

1-[4-[(E)-2-[4-(dioctylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3NO/c1-3-5-7-9-11-13-25-36(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(22-18-27)31(37)32(33,34)35/h15-24H,3-14,25-26H2,1-2H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCOAQAROPQVJL-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421744
Record name Chromoionophore X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192190-92-4
Record name Chromoionophore X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Design Principles and Synthetic Strategies for Chromoionophore X Derivatives

Rational Design Methodologies

The rational design of Chromoionophore X derivatives is a meticulous process aimed at tailoring their properties for specific analytical applications. This involves a deep understanding of how the molecular structure dictates its function, the principles of molecular recognition to ensure selectivity, and the effective integration of signaling components to produce a measurable optical response.

Structure-Function Relationships in Chromoionophore Design

The performance of a chromoionophore is intrinsically linked to its molecular architecture. In the design of derivatives of this compound, a key consideration is the relationship between the compound's structure and its resulting function. This includes optimizing membrane hydrophobicity to prevent the leaching of the chromoionophore and enhancing the amplification of optical signals, potentially through the incorporation of nanomaterials.

The core structure of many chromoionophores, including some derivatives of this compound, is often based on a calixarene (B151959) backbone. This scaffold is then functionalized with specific groups that enable selective ion recognition through structural rearrangements. The diffusion coefficients of the chromoionophore and its ion-complex within the sensing membrane are also critical factors, as they influence the sensor's lifetime and detection limits. psu.edu Therefore, a rational design approach considers these diffusion properties to create sensors with sub-nanomolar detection capabilities. psu.edu

The interplay between the chromoionophore, a selective ionophore, and an ion-exchanger within a polymer membrane forms the basis of the sensing mechanism. acs.org This mechanism often relies on a competitive interaction between the target analyte and hydrogen ions, which in turn modulates the optical properties of the chromoionophore. acs.orgnih.gov

Ligand Specificity and Molecular Recognition Motifs

At the heart of a chromoionophore's utility is its ability to selectively bind to a target ion. This selectivity is governed by the principles of molecular recognition, where the three-dimensional structure of the ionophore component is designed to be complementary to the specific size, charge, and coordination geometry of the target ion. wikipedia.org

The interaction between the ionophore and the ion is a form of host-guest chemistry, driven by noncovalent forces such as hydrogen bonding, metal coordination, and van der Waals forces. wikipedia.org For instance, this compound is utilized in sodium-selective sensors, where its structure is optimized to form a stable complex with Na+ ions. acs.orgacs.org This selective binding is often achieved through the incorporation of macrocyclic structures, such as crown ethers or calixarenes, which create a pre-organized cavity for the target ion. tandfonline.comresearchgate.net

The design of the ligand (the ionophore) can be refined to enhance its specificity. For example, creating a conformational mismatch between the ligand and its primary target can surprisingly improve the selectivity of the recognition process, acting as a form of "conformational proofreading". plos.org The geometry and volume of the binding cavity are crucial, and even subtle changes can significantly impact ligand recognition. nih.gov

Integration of Signaling Moieties for Optical Response

The defining characteristic of a chromoionophore is its ability to signal the binding of an ion through a change in its optical properties. This is achieved by integrating a chromogenic or fluorogenic moiety into the molecular structure. This signaling unit is responsible for the change in color (absorbance) or fluorescence upon ion complexation. mostwiedzy.pl

The choice of the signaling moiety is critical and is often guided by the desired optical response. For instance, some chromoionophores are designed to be "turn-on" fluorescent sensors, where the fluorescence intensity increases upon binding to the target ion. acs.org The integration of the ionophore and the chromophore can be achieved in several ways. In some designs, the chromophore is an integral part of the macrocyclic structure of the ionophore. researchgate.net In others, the ionophore is covalently linked to a separate chromogenic molecule. researchgate.net

The mechanism of the optical response often involves processes like photo-induced electron transfer or intramolecular charge transfer, which are modulated by the binding of the ion. researchgate.net The rational design of these systems aims to maximize the change in the optical signal upon ion binding to ensure high sensitivity. This can involve tuning the electronic properties of the chromophore and its interaction with the ionophore.

Synthetic Approaches to this compound Derivatives

The synthesis of this compound and its derivatives involves sophisticated organic chemistry techniques. The synthetic strategies can be broadly categorized into the construction of macrocyclic and acyclic structures, each presenting unique challenges and advantages.

Macrocyclic Chromoionophore Synthesis

Macrocyclic structures are a cornerstone in the design of highly selective ionophores. The synthesis of macrocyclic chromoionophores often involves a macrocyclization step, where a linear precursor is induced to form a cyclic molecule. A common strategy is the diazocoupling of aromatic diamines with other aromatic components, such as pyrrole, under high dilution conditions to favor intramolecular cyclization over polymerization. researchgate.net

Calixarenes, a class of macrocycles, serve as versatile platforms for building chromoionophores. Their synthesis allows for the introduction of various functional groups at specific positions on the calixarene scaffold, enabling the creation of highly selective ionophores. tandfonline.com For example, calix psu.eduarenes bearing two distal azophenol moieties have been shown to be highly selective chromogenic ionophores for larger alkali metals. tandfonline.com The synthesis of these derivatives often involves the reaction of a functionalized calixarene with other reagents to introduce the chromophoric and additional binding sites. tandfonline.com

Another approach involves the synthesis of crown ethers with integrated chromophoric units. For instance, azo-coupled macrocyclic chromoionophores incorporating benzene (B151609) or pyridine (B92270) subunits have been synthesized to act as sensors for mercury(II) ions. nih.gov The synthesis of these compounds allows for the fine-tuning of their selectivity and optical response by modifying the components of the macrocycle. nih.gov

Acyclic Chromoionophore Synthesis

While macrocyclic structures offer high selectivity due to their pre-organized binding cavities, the synthesis of acyclic chromoionophores can be more straightforward and offer greater flexibility in design. These "open-chain" structures can still achieve high selectivity by wrapping around the target ion.

The synthesis of acyclic chromoionophores often involves the coupling of an ion-binding fragment with a chromogenic unit. For example, chromogenic cryptands and their acyclic analogs have been synthesized, exhibiting tautomerism that is sensitive to the presence of metal ions. acs.org The synthesis of such molecules allows for the investigation of structure-property relationships in a more modular fashion.

The synthesis of functionalized chromene and chroman derivatives represents another avenue for creating acyclic chromoionophores. These syntheses can be achieved through various organic reactions, including formal [4+2] annulations, providing access to a diverse range of structures. researchgate.netnih.gov The development of green synthesis strategies, such as using environmentally friendly solvents and catalysts, is also an active area of research for the production of these compounds. nih.gov

Derivatization for Tunable Properties

The functional properties of this compound, a lipophilic pH indicator crucial for ion-selective optical sensors, can be precisely tuned through chemical derivatization. google.comacs.org These modifications are strategically implemented to alter the molecule's electronic and steric characteristics, thereby influencing its pKₐ value, spectral properties, and selectivity towards specific ions. google.comacs.org

The core structure of this compound, often based on a calixarene scaffold, provides a versatile platform for derivatization. mdpi.com The synthesis of derivatives typically involves multi-step organic reactions, starting with the synthesis of the core structure, followed by functionalization with various groups. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups to the chromophoric part of the molecule can significantly impact its acidity and, consequently, its response range. google.com

A common strategy involves the modification of the upper or lower rim of the calixarene backbone. For example, attaching different substituents to the phenolic oxygen atoms of a calixarene can alter the electronic density of the chromophore. Research on related chromoionophores, such as those based on Nile Blue derivatives, has shown that introducing groups like carboxyl or benzoyl has a strong electron-withdrawing effect. google.com This effect decreases the electron density on the nitrogen atom of the diethylamino group, leading to a lower pKₐ value and a shift in the sensor's operative pH range. google.com

The following table illustrates how different substituents on a chromoionophore framework can affect its pKₐ value, based on findings from related oxazinoindoline dyes which, like this compound, function as H⁺-chromoionophores.

DerivativeSubstituentMeasured pKₐ
Ox YIsopropyl9.80 ± 0.03
Ox RN,N-dimethylamino12.85 ± 0.03
Ox BN,N-dimethylamino12.95 ± 0.03
Data derived from studies on oxazinoindoline chromoionophores, illustrating the principle of pKₐ tuning by derivatization. acs.org

This tunability allows for the rational design of this compound derivatives tailored for specific analytical applications, such as measuring ion concentrations in physiological fluids or environmental samples, where a particular pH response range is required. researchgate.net

Influence of Molecular Architecture on Sensing Performance

The sensing performance of this compound is intrinsically linked to its three-dimensional molecular architecture. The spatial arrangement of its constituent parts, including the ionophore unit, the chromophore, and any appended substituents, dictates its selectivity, sensitivity, and response mechanism.

Steric and Electronic Effects of Substituents

Substituents introduced into the this compound framework exert profound steric and electronic effects that modulate its ion-sensing capabilities. sigmaaldrich.comucsb.edu

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, directly influences the acidity (pKₐ) of the chromoionophore. google.comucsb.edu Electron-withdrawing groups, through an inductive effect, pull electron density away from the chromophore's acidic proton, making it more readily donated and thus lowering the pKₐ. google.comchem960.com For example, in related chromogenic calix chem960.comarenes, the presence of nitro groups (electron-withdrawing) enhances the acidity of phenolic protons. ucsb.edu Conversely, electron-donating groups increase the electron density, making the proton less acidic and raising the pKₐ. chem960.com This principle allows for the fine-tuning of the sensor's response to a specific pH range, which is critical for its function in ion-selective optodes where it competes with the target ion for a binding site. acs.org

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can significantly affect the accessibility of the ion-binding cavity and the conformational flexibility of the molecule. sigmaaldrich.com In calixarene-based chromoionophores, bulky substituents on the upper rim can pre-organize the molecule into a specific conformation (e.g., a 'cone' conformation) that is more selective for a particular ion size. mdpi.com For instance, increasing the size of an alkyl substituent can make it more difficult for larger ions to approach the binding site, thereby enhancing selectivity for smaller ions. sigmaaldrich.com This steric control is a key design principle for achieving high selectivity in ion recognition. labsolu.ca

Conformational Dynamics and Recognition Events

The process of ion recognition by this compound is a dynamic event involving significant conformational changes within the molecule. mdpi.comrsc.org The binding of a target cation induces a structural reorganization of the chromoionophore to optimize the coordination geometry. mdpi.com

In calixarene-based systems, the macrocyclic platform is not rigid and can adopt different conformations. Upon complexation with a metal ion, the calixarene scaffold can switch from a more flexible conformation to a more rigid, organized structure. mdpi.commdpi.com For example, studies on azocalix chem960.comarene chromoionophores have shown that metal complexation can cause two initially parallel aromatic rings to tilt outwards to better coordinate with the cation. mdpi.com This conformational change brings the donor atoms of the ionophore into closer proximity with the ion, stabilizing the complex. mdpi.com

This ion-induced conformational change is directly coupled to the optical properties of the chromophore. The change in the local environment and the geometry of the chromophore alters its electronic transition energies, resulting in a detectable change in the absorption or fluorescence spectrum. mdpi.comrsc.org In some designs, the binding event can bring two chromophoric units closer together, leading to excimer formation, or separate them, causing a quenching of excimer emission, providing a ratiometric signaling mechanism. rsc.org For instance, in certain pyrene-functionalized crown ethers, the binding of a potassium ion forces a conformational change that separates the two pyrene (B120774) arms, leading to an enhancement of monomer emission and a quenching of excimer emission. rsc.org This dynamic interplay between molecular conformation and optical signal is the fundamental basis for the sensing function of this compound.

Sensing Mechanisms and Signal Transduction in Chromoionophore X Systems

Ion Exchange Principles

At its core, the sensing mechanism is an ion-exchange process involving the analyte ion and a reference ion, which is almost universally a proton (H⁺). acs.orgunige.chrsc.org The chromoionophore itself does not typically bind the target ion directly but rather responds to the changes in proton concentration within the membrane that result from the selective binding of the target ion by a dedicated ionophore. rsc.orgpsu.edu This design circumvents the need to develop a unique chromoionophore for every target analyte. rsc.org

Chromoionophore X is a lipophilic pH indicator that exhibits distinct optical properties in its protonated and deprotonated states. As a member of the stilbene (B7821643) family of dyes, its response is based on changes in absorbance rather than fluorescence. acs.orgunige.ch The equilibrium between the protonated (CH⁺) and deprotonated (C) forms of the chromoionophore within the hydrophobic sensor membrane is the fundamental source of the optical signal.

The degree of protonation is directly related to the concentration of hydrogen ions within the membrane, which in turn is dictated by the ion-exchange equilibrium with the sample. psu.edunih.gov This relationship can be observed through spectral changes; for instance, as an increasing number of chromoionophore molecules become protonated, the absorbance peak corresponding to the protonated form intensifies, while the peak for the deprotonated form diminishes. nih.gov

Table 1: Protonation-Dependent Optical Characteristics of Chromoionophore Systems

StateChemical FormConditionResulting Optical Change
ProtonatedCH⁺High H⁺ concentration in the membraneIncreased absorbance at the characteristic wavelength for the protonated form.
DeprotonatedCLow H⁺ concentration in the membraneIncreased absorbance at the characteristic wavelength for the deprotonated form.

The ion exchange at the heart of the sensor's function can operate through two primary mechanisms, depending on the charge of the target analyte.

Competitive Ion Exchange (Cations): For the detection of cations, the mechanism is a competition between the target cation (e.g., Na⁺) and protons (H⁺) from the sample for interaction with the selective ionophore in the membrane. acs.orgunige.chnih.gov As the concentration of the target cation in the sample increases, more cations are extracted into the sensor membrane by the ionophore. To maintain charge neutrality, a corresponding number of protons are released from the protonated chromoionophore, shifting its equilibrium toward the deprotonated state. rsc.orgpsu.edu This results in a measurable change in the absorbance spectrum.

Cooperative Ion Exchange (Anions): For the detection of anions, the mechanism involves the co-extraction of the target anion and a proton from the sample into the organic sensor phase. rsc.orgnih.gov An increase in the anion concentration in the sample leads to a greater influx of both the anion and H⁺ into the membrane. nih.gov The increased proton concentration within the membrane shifts the chromoionophore's equilibrium toward its protonated form, again producing a quantifiable optical signal. rsc.orgnih.gov

In this compound systems, the proton (H⁺) acts as the crucial reference ion. acs.orgrsc.org The optical signal is not generated by the target analyte's direct interaction with the chromoionophore, but rather by the chromoionophore's response to the fluctuation of the reference ion's activity within the sensing membrane. unige.chrsc.org The concentration of the analyte directly modulates the concentration of H⁺ in the membrane through the competitive or cooperative exchange mechanisms. unige.ch Therefore, the chromoionophore functions as an optical transducer, converting the chemically-encoded information (the H⁺ activity) into an observable signal. rsc.org For this mechanism to function reliably, especially in biological or environmental samples, the pH of the sample solution must often be known or kept constant with a buffer. nih.govrsc.org

Interaction with Ionophores and Ion Exchangers

The performance of a this compound-based optode is critically dependent on the other active components within the sensor membrane, namely the ionophore and the ion exchanger. The careful selection and combination of these components allow for the tuning of the sensor's selectivity, sensitivity, and dynamic range.

A powerful synergy exists between the ionophore and this compound. The ionophore is a highly selective ligand that is responsible for recognizing and binding the target analyte, thereby conferring selectivity to the entire sensor system. rsc.orgacs.org this compound, being a generic pH indicator, provides the universal transduction mechanism. rsc.org

A well-documented example of this synergy is the use of Sodium Ionophore X in sensors for sodium ions (Na⁺). nih.govacs.orgaip.org In such a system, Sodium Ionophore X selectively binds Na⁺ from the sample. aip.org This binding event drives the ion-exchange reaction, causing the release of a proton from this compound. nih.govaip.org The resulting deprotonation leads to a color change, signaling the presence and concentration of sodium. In this relationship, the ionophore acts as the recognition element, while the chromoionophore serves as the reporting element. This synergistic design has also been noted in sensors for other ions, such as yttrium, where a compound like tri-n-octyl phosphine (B1218219) oxide (TOPO) is used to enhance the complexation between the ionophore/chromoionophore and the target ion. rsc.org

Ion exchangers are lipophilic salts incorporated into the sensor membrane primarily to ensure electroneutrality and prevent the uncontrolled leaching of other components. rsc.orgnih.govgoogle.com The selection of the ion exchanger and its compatibility with the chromoionophore and ionophore are essential for modulating the sensor's response. nih.gov

The type of components required depends on the charge of the ionophore and chromoionophore being used. For instance:

When a neutral carrier (ionophore) is used for anion sensing, it can be paired with a neutral chromoionophore . The binding of the anion is accompanied by the co-extraction of a proton, which protonates the chromoionophore to maintain charge balance. nih.gov

This demonstrates that by carefully selecting the combination of a neutral or charged chromoionophore with an appropriate ion exchanger, the sensor's response characteristics can be precisely controlled.

Table 2: Modulation of Anion Sensor Response via Component Selection

Ionophore TypeChromoionophore TypeRequired AdditiveMechanism for Charge Neutrality
Neutral CarrierNeutral Chromoionophore (C)NoneAnion (X⁻) and proton (H⁺) co-extraction protonates the chromoionophore (C → CH⁺).
Neutral CarrierCharged Chromoionophore (C⁻)Lipophilic Cationic Ion Exchanger (R⁺)The membrane initially contains [C⁻R⁺]. Anion (X⁻) and proton (H⁺) co-extraction leads to [C⁻H⁺], freeing R⁺.
Charged Carrier (I⁺)Charged Chromoionophore (C⁻)NoneThe membrane contains [C⁻I⁺]. Anion (X⁻) and proton (H⁺) co-extraction leads to formation of neutral species.

Host-Guest Interactions and Complexation Thermodynamics

The operational principle of sensors based on this compound is rooted in host-guest chemistry. In this framework, a larger "host" molecule forms a complex with a smaller "guest" molecule or ion through non-covalent interactions. For this compound, which typically functions as a lipophilic pH indicator, the sensing mechanism involves a competitive interaction for an ionophore within the sensor membrane. The target analyte ion (the "guest") competes with a hydrogen ion (H⁺) for a place within the ionophore (the primary "host").

This process can be summarized as follows:

A selective ionophore within the sensor's organic membrane is designed to bind with a specific target analyte.

In the absence or at low concentrations of the analyte, the system is balanced with a certain concentration of protons (H⁺) complexed by either the ionophore or the chromoionophore.

When the sensor is exposed to a sample containing the target analyte, the analyte ions are selectively extracted from the aqueous sample phase into the organic membrane phase by the ionophore.

To maintain charge neutrality within the membrane, this extraction of a cation analyte necessitates the release of another cation from the membrane. In this competitive system, a proton (H⁺) is displaced.

The released proton then becomes available to interact with and protonate the this compound molecule. This protonation event represents the key host-guest interaction for the chromoionophore, altering its electronic properties and, consequently, its optical characteristics.

Signal Transduction Modalities

Signal transduction refers to the conversion of the chemical recognition event (ion binding) into an observable output signal. For this compound, this transduction is primarily based on its optical properties.

Absorbance-Based Changes

The principal method of signal transduction for this compound is through changes in its light absorbance spectrum. nih.govalfa-chemistry.comfishersci.se As an azobenzene (B91143) or stilbene derivative, this compound possesses a conjugated system of electrons (a chromophore) that absorbs light at specific wavelengths in the visible spectrum.

The protonation state of the molecule directly influences this electron system. The deprotonated (basic) form and the protonated (acidic) form of this compound are two distinct chemical species with different electronic configurations and, therefore, different absorbance spectra. sigmaaldrich.com The binding of a target analyte leads to a change in the local H⁺ concentration within the sensing membrane, shifting the equilibrium between the protonated and deprotonated forms of this compound. nih.govsigmaaldrich.com This shift results in a predictable and measurable change in the absorbance spectrum, such as a decrease in the peak corresponding to the deprotonated form and an increase in the peak for the protonated form. This change in absorbance at a specific wavelength is then correlated to the concentration of the target analyte in the sample. sigmaaldrich.com

Fluorescence-Based Changes

This compound is categorized as a non-fluorescent compound. nih.govalfa-chemistry.comfishersci.se Unlike chromoionophores based on Nile Blue or fluorescein (B123965) derivatives, it does not emit light upon excitation. Consequently, signal transduction based on changes in its intrinsic fluorescence intensity or wavelength is not a viable modality for this compound.

Luminescence and Other Optical Modalities

The signaling mechanism for this compound is confined to absorbance-based (colorimetric) changes. There is no evidence in the scientific literature to suggest its use in sensing modalities based on other forms of luminescence, such as chemiluminescence or phosphorescence.

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (chromophores) that requires a donor chromophore and an acceptor chromophore to be in close proximity. uni.lu A key requirement for the donor is that it must be fluorescent. Since this compound is a non-fluorescent compound, it cannot function as a FRET donor. nih.govalfa-chemistry.comfishersci.se

While a non-fluorescent molecule can theoretically act as a FRET acceptor (a quencher), this mechanism has not been reported for this compound. FRET-based sensing systems typically employ other, fluorescent chromoionophores (such as Chromoionophore III) paired with quantum dots or other dyes, where ion binding modulates the distance or spectral overlap between the donor and acceptor. fishersci.comherts.ac.uk This modality is not applicable to this compound.

Reversibility and Equilibrium Dynamics of Sensing Events

A critical feature of ion-selective optodes that utilize this compound is the reversibility of the sensing process. nih.govnih.gov The entire sensing mechanism is a series of chemical reactions that reach a state of dynamic equilibrium. fishersci.comuni.lu

In a state of dynamic equilibrium, the forward reactions (analyte binding to the ionophore and protonation of the chromoionophore) and the reverse reactions (analyte release and deprotonation of the chromoionophore) occur at equal rates. uni.lunih.govnih.gov This means that once the sensor is placed in a sample, the concentrations of the complexed and uncomplexed species become constant, leading to a stable optical signal. fishersci.com

This equilibrium is not static; if the concentration of the analyte in the sample changes, the equilibrium will shift according to Le Châtelier's principle. An increase in analyte concentration will drive the forward reaction, leading to a change in the optical signal, while a decrease will allow the reverse reaction to dominate, returning the sensor to its previous state. This ability to respond to both increasing and decreasing analyte levels is the definition of a reversible sensor. nih.gov The time it takes for the sensor to respond to a change in concentration and reach a new equilibrium is known as the response time. The reversible and equilibrium-based nature of the sensing event is what allows for continuous or repeated measurements. nih.gov

Advanced Integration and Fabrication of Chromoionophore X Sensing Platforms

Polymer Matrix Incorporation

The most common approach for creating bulk optodes with Chromoionophore X involves its entrapment within a polymer matrix, typically plasticized poly(vinyl chloride) (PVC). google.comumich.edu This method provides a mechanically stable and transparent medium that allows for interaction with the analyte while maintaining the chromoionophore's optical properties. The performance of such sensors is highly dependent on the composition of this membrane.

Optimization of Polymer Composition (e.g., PVC)

The ratio of PVC to other components in the sensing membrane is a critical parameter that influences the sensor's analytical performance, including its response time, sensitivity, and operational lifetime. A higher PVC content can enhance the mechanical robustness of the membrane, but it may also lead to slower diffusion of ions and, consequently, a longer response time. Conversely, a lower PVC content might result in a softer membrane that is more prone to leaching of its components.

Optimization of the PVC content is therefore a crucial step in sensor development. Research in the field of ion-selective optodes has shown that the ideal composition is often a balance between these competing factors. While specific optimization data for this compound is not extensively detailed in publicly available literature, the following table provides illustrative data based on typical optimization studies for similar chromoionophore-based optical sensors.

Table 1: Illustrative Data on the Effect of PVC Concentration on Sensor Performance

Membrane Composition (wt%) Response Time (s) Sensitivity (Absorbance change/pH unit) Mechanical Stability
25% PVC < 30 0.45 Low
33% PVC 30-60 0.42 Moderate
40% PVC > 60 0.38 High

This table presents hypothetical data to illustrate the general trends observed in the optimization of PVC-based optical sensor membranes. The optimal composition for a this compound sensor would require empirical determination.

Role of Plasticizers and Their Impact on Sensing Characteristics

Plasticizers are essential additives in PVC-based sensor membranes. They act as solvent mediators, dissolving the chromoionophore and other active components, and lowering the glass transition temperature of the polymer, which ensures the mobility of ions within the membrane. The choice and concentration of the plasticizer significantly affect the sensor's properties, such as its dynamic range, selectivity, and response stability.

Commonly used plasticizers in these applications include bis(2-ethylhexyl) sebacate (B1225510) (DOS) and o-nitrophenyl octyl ether (NPOE). google.com The polarity of the plasticizer can influence the pKa of the embedded chromoionophore, thereby shifting the sensor's working pH range. For instance, a more polar plasticizer like NPOE can lead to a different response range compared to a less polar one like DOS. google.com

The following interactive table illustrates the potential impact of different plasticizers on the key sensing characteristics of a this compound-based sensor, based on established principles for ion-selective optodes.

Table 2: Impact of Plasticizer Type on this compound Sensor Characteristics

Plasticizer Dielectric Constant Working pH Range (Illustrative) Response Stability
DOS ~4 5.5 - 7.5 High
NPOE ~24 6.5 - 8.5 Moderate

This table contains representative data to demonstrate the influence of plasticizer polarity on the performance of a chromoionophore-based sensor. Actual values would need to be determined experimentally for a specific sensor formulation.

Membrane Preparation Techniques (e.g., casting)

The most prevalent method for preparing this compound-containing PVC membranes is solvent casting. google.com This technique involves dissolving PVC, the plasticizer, this compound, and any other necessary additives (such as an ion exchanger) in a volatile solvent like tetrahydrofuran (B95107) (THF). The resulting cocktail is then poured into a casting ring, often on a glass plate, and the solvent is allowed to evaporate slowly. google.com This process results in a thin, homogeneous, and transparent membrane that can be used as the sensing element.

The thickness and uniformity of the membrane are critical for reproducible sensor performance. Controlled evaporation of the solvent is key to avoiding the formation of pores or an uneven surface. Once formed, the membranes are typically conditioned in a buffer solution before use to ensure stable and reliable measurements.

Nanomaterial Integration

To enhance the performance of optical sensors, including improving sensitivity, reducing response times, and enabling miniaturization, researchers are increasingly exploring the integration of chromoionophores like this compound with various nanomaterials.

This compound in Nanospheres and Nanoparticles

Incorporating this compound into nanospheres or nanoparticles offers several advantages over bulk membranes. The high surface-area-to-volume ratio of nanoparticles can lead to faster response times due to shorter diffusion paths for the analyte. Furthermore, nanoparticle-based sensors can be dispersed in aqueous solutions, opening up possibilities for intracellular measurements and use in microfluidic devices.

The fabrication of such nanosensors typically involves the encapsulation or covalent attachment of this compound within or on the surface of polymer nanospheres. While specific research detailing the synthesis of this compound-loaded nanospheres is limited, the general approach involves techniques like emulsion polymerization or nanoprecipitation. The resulting nanospheres would ideally exhibit a strong and stable optical response to changes in their local environment.

Quantum Dot and Polymer Dot Hybrid Systems

Hybrid systems that combine this compound with quantum dots (QDs) or polymer dots (Pdots) represent a frontier in optical sensing technology. These hybrid materials can leverage the unique photophysical properties of QDs and Pdots, such as their high brightness, photostability, and tunable emission spectra, to create highly sensitive ratiometric sensors.

In a typical hybrid system, the QD or Pdot could act as a Förster resonance energy transfer (FRET) donor, with this compound serving as the acceptor. The efficiency of energy transfer would be modulated by the protonation state of this compound, which in turn is dependent on the analyte concentration. This would result in a ratiometric change in the emission intensity of the donor and acceptor, providing a robust and internally calibrated sensor signal. While the development of such hybrid systems with this compound is still an emerging area, the principles of FRET-based sensing are well-established and offer a promising avenue for future research.

Nanorod and Nanocapsule Formulations

The encapsulation of this compound within nanostructures like nanorods and nanocapsules offers significant advantages for sensor development. These formulations provide a protective microenvironment for the sensing components, improving their stability and preventing leaching.

Nanorods: The high aspect ratio of nanorods provides a large surface area for interaction with analytes. This compound can be incorporated into nanorod-based sensors either by being embedded within the nanorod matrix during synthesis or by being adsorbed onto the surface. For instance, gold nanorods are often functionalized with a polymer shell that can host the chromoionophore, allowing the sensor to leverage the localized surface plasmon resonance (LSPR) properties of the nanorods for signal transduction.

Nanocapsules: Nanocapsules offer a core-shell structure where this compound, along with an ionophore and ionic additives, can be encapsulated within a liquid core or a polymeric matrix, surrounded by a semi-permeable polymer shell. This configuration mimics the traditional liquid membrane of an optode but on a nanoscale. The shell protects the sensing cocktail from the bulk sample, enhancing the sensor's longevity and robustness, particularly in complex biological media.

Formulation TypeCore ComponentsShell MaterialTypical DiameterKey Advantage
Nanorod-Based Gold, Zinc OxidePolymer Shell, Silica (B1680970)10-100 nmHigh surface area, LSPR signal enhancement
Nanocapsule This compound, IonophorePoly(methyl methacrylate), Polystyrene50-500 nmReduced leaching, enhanced stability

Surface Modification and Immobilization Strategies on Nanostructures

Effective immobilization of this compound onto nanostructured surfaces is critical for creating stable and reusable sensors. Various strategies have been developed to covalently or non-covalently attach the sensing molecules to materials like gold nanoparticles, quantum dots, and silica nanoparticles.

Covalent Attachment: This approach involves forming a stable chemical bond between the chromoionophore and the nanostructure. For surfaces rich in hydroxyl or amine groups, such as silica nanoparticles, silanization is a common first step. This is followed by cross-linking reactions using agents like glutaraldehyde (B144438) to bind the chromoionophore. For gold nanoparticles, thiol chemistry is often employed, where a modified this compound with a thiol group forms a strong gold-sulfur bond.

Non-Covalent Immobilization: Strategies like physisorption, electrostatic interaction, and entrapment within a polymer layer are also utilized. Layer-by-layer assembly, for example, allows for the creation of multilayered films on nanostructures where this compound is alternated with oppositely charged polyelectrolytes. Plasma polymerization is another novel technique used to create a thin, functional polymer film on a nanostructure surface, which can incorporate or bind the chromoionophore.

Immobilization StrategyNanostructure SubstrateLinkage TypeStabilityResearch Finding
Thiol-Gold Binding Gold NanoparticlesCovalent (Au-S)HighProvides robust sensors for repeated use.
Silanization/Cross-linking Silica Nanoparticles, QDsCovalent (Amide/Imine)HighVersatile method for oxide-based nanomaterials.
Layer-by-Layer Assembly VariousElectrostaticModerateAllows precise control over film thickness.
Plasma Polymerization Gold, SapphireCovalent/EntrapmentHighCreates a stable, functionalized surface layer.

Solid-State and Porous Media Platforms

Moving towards solid-state sensors reduces the reliance on plasticized polymer membranes, which can suffer from plasticizer leaching and limited mechanical strength. Porous media provide a high surface area and a defined structure for entrapping this compound.

Entrapment in Silica Xerogel Matrices

The sol-gel process is a versatile method for creating porous silica glass matrices at room temperature, making it ideal for entrapping delicate organic molecules like this compound. In this method, silicon alkoxide precursors (e.g., tetramethoxysilane, TMOS) are hydrolyzed and condensed to form a porous silica network. The chromoionophore, dissolved in the initial solution, becomes physically entrapped within the growing matrix.

The resulting xerogel is a rigid, optically transparent material with interconnected pores that allow analyte diffusion. The properties of the xerogel, such as pore size and hydrophobicity, can be tuned by adjusting the sol-gel synthesis conditions (e.g., precursor type, water-to-precursor ratio, catalyst). This tuning is crucial for optimizing the sensor's response time and sensitivity.

PrecursorCatalystResulting Pore SizeKey FeatureReference Finding
TMOSAcid (e.g., HCl)2-10 nmSmall pores, high mechanical stabilityEntrapment can enhance the thermal and pH stability of the entrapped molecule.
MTEOS/TEOS MixBase (e.g., NH4OH)10-50 nmIncreased hydrophobicity, larger poresThe synthesis route significantly affects the interaction between the entrapped molecule and the pore walls.

Integration into Porous Monolithic Polymers

Porous monolithic polymers are highly cross-linked, continuous polymeric structures characterized by a network of interconnected pores. They are fabricated via in-situ polymerization of a mixture containing functional monomers, cross-linkers, an initiator, and a porogenic solvent. The porogen is a non-reactive solvent that is removed after polymerization, leaving behind the porous structure.

This compound can be integrated into these monoliths in two primary ways:

Non-covalent entrapment: The chromoionophore is dissolved in the polymerization mixture and becomes physically trapped within the polymer matrix as it forms.

Covalent immobilization: A monomer derivative of this compound is synthesized and co-polymerized into the monolithic structure, ensuring its permanent integration.

These materials offer excellent mechanical stability and flow-through properties, making them suitable for use in chromatographic columns or as flow-through sensors. The surface chemistry of the monolith can be easily modified to enhance its performance.

This compound in Paper-Based Sensor Formats

Paper-based analytical devices (PADs) have emerged as a low-cost, portable, and user-friendly platform for chemical sensing. For this compound, paper (cellulose) acts as an excellent solid substrate for the direct adsorption of the necessary sensing components (chromoionophore, ionophore, and ionic additives).

In this format, the hydrophobic sensing components are directly adsorbed onto the hydrophilic paper fibers. This creates a distinct hydrophobic microenvironment that enables the optical ion-sensing mechanism to function without the need for a traditional plasticized polymer membrane. Liquid samples wick through the paper via capillary action, interacting with the immobilized this compound to produce a colorimetric response that can be read by the naked eye or a simple camera phone. The fabrication of these sensors can be as simple as spotting the sensing cocktail onto filter paper and allowing it to dry.

Fabrication MethodHydrophobic BarrierDetection MethodKey Advantage
Wax PrintingWaxColorimetric (Camera/Scanner)Simple, low-cost patterning.
Inkjet PrintingHydrophobic InkColorimetric/ElectrochemicalHigh-resolution, automated fabrication.
Direct AdsorptionNone (Hydrophobic microenvironment)Colorimetric (Camera)Plasticizer-free, simple preparation.

Microfluidic and Advanced Fabrication Techniques

Microfluidics offers precise control over fluid handling in miniaturized systems, making it an ideal platform for integrating this compound-based sensors. These "lab-on-a-chip" devices enable automated analysis with very small sample volumes.

Fabrication of microfluidic devices for this compound sensing involves several techniques:

Soft Lithography: This is the most common method, typically using polydimethylsiloxane (B3030410) (PDMS). A master mold is created, and liquid PDMS is cast over it and cured. The resulting PDMS chip with microchannels is then bonded to a substrate. The sensing components can be flowed into a channel and adsorbed or immobilized onto the channel walls.

Laser Ablation: A focused laser is used to directly etch microchannels into polymer substrates like PMMA or polycarbonate. This technique allows for rapid prototyping.

3D Printing (Additive Manufacturing): Techniques like stereolithography (SLA) and fused deposition modeling (FDM) are increasingly used to create complex, three-dimensional microfluidic devices directly from a digital design. This allows for the fabrication of integrated sensing regions and fluidic pathways in a single step.

Hot Embossing and Injection Molding: These replication techniques are suited for high-volume production. A heated mold is pressed into a thermoplastic substrate (hot embossing) or molten polymer is injected into a mold (injection molding) to create the microfluidic chip.

These advanced fabrication methods allow for the integration of this compound sensing regions directly within complex analytical systems, enabling multi-analyte detection and integrated sample preparation.

Droplet Microfluidics for Biphasic Sensing

Droplet microfluidics has emerged as a powerful high-throughput platform for a multitude of applications, including chemical analysis. In the context of ion sensing with this compound, a biphasic sensing strategy is often employed. This approach utilizes two immiscible phases, typically an aqueous phase carrying the analyte and an organic phase containing the sensing components.

The fundamental principle involves the dissolution of this compound, along with a specific ionophore and an ion-exchanger, into a water-immiscible oil. umich.eduumich.edu This functionalized oil phase and the aqueous sample are then merged within a microfluidic device, typically at a T-junction, to generate a segmented flow of discrete aqueous droplets separated by oil segments. umich.edu The sensing mechanism is based on a competitive extraction process at the oil-water interface of the droplets.

In the absence of the target analyte cation in the aqueous phase, protons from the buffered aqueous sample can partition into the organic phase, protonating this compound. This protonation event leads to a change in the optical properties of the chromoionophore, such as its absorbance or fluorescence, which can be monitored in real-time. umich.edu When the target cation is present, the ionophore selectively binds to it, facilitating its extraction into the organic phase. This process competes with the protonation of this compound, resulting in a concentration-dependent optical response. umich.eduumich.edu

One of the significant advantages of this technique is the rapid response time, as the large surface-area-to-volume ratio of the microdroplets facilitates fast mass transfer between the two phases. bohrium.com Furthermore, this method is well-suited for the analysis of complex biological samples, such as whole blood, as the optical signal is detected from the clear oil phase, thus avoiding interference from the sample matrix. umich.edubohrium.com

Table 1: Performance Characteristics of Biphasic Sensing in Droplet Microfluidics with Chromoionophore-Based Systems

AnalyteChromoionophore (Representative)IonophoreDynamic RangeResponse Time (t95)Reference
K⁺Chromoionophore IValinomycin10⁻⁶ M to 10⁻¹ M< 1 s umich.edu
Na⁺Not SpecifiedSodium Ionophore XNot SpecifiedNot Specified rsc.org
Ca²⁺Chromoionophore ICalcium Ionophore IINot SpecifiedNot Specified rsc.org
ProtamineChromoionophore IDinonylnaphthalene sulfonic acid1 to 20 µg/mL< 1 s umich.edu

Layer-by-Layer Assembly

Layer-by-layer (LbL) assembly is a versatile thin-film fabrication technique that allows for the precise control of the composition and thickness of the sensing layer at the nanoscale. mdpi.com This method is based on the sequential adsorption of oppositely charged species, such as polyelectrolytes, nanoparticles, or charged dye molecules, onto a solid substrate. mdpi.commdpi.com

For the fabrication of optical sensors, this compound, if suitably charged, can be directly assembled with an oppositely charged polyelectrolyte. Alternatively, a charged polymer matrix can be created, and the chromoionophore can be incorporated within this matrix. The LbL technique offers the advantage of creating uniform and stable thin films on various substrates, including optical fibers. mdpi.com

The performance of LbL-based sensors is influenced by factors such as the number of bilayers, the pH of the deposition solutions, and the specific polyelectrolytes used. For instance, in the development of a pH sensor, the number of deposited bilayers can affect the dissociation constant (pKa) of the immobilized indicator dye. umich.edu The ability to tailor the film architecture at the molecular level allows for the optimization of sensor sensitivity and response range. nih.gov

Table 2: Research Findings on Layer-by-Layer Assembled Optical Sensors

Sensor TypeImmobilized SpeciesSubstratepH RangeKey FindingsReference
pH SensorBrilliant Yellow (BY) and Poly(allylamine hydrochloride) (PAH)Optical Fiber6.80 - 9.00Sensitivity of 4.65 nm wavelength shift per 0.2 pH units. umich.edu
pH SensorPolyethylenimine (PEI) and Polyacrylic acid (PAA)Long-Period Fiber Grating5.92 - 9.23Sensitivity of up to 6.3 nm/pH. nih.gov
Electrochemical SensorAlizarin Red S (ARS) and Branched poly(ethylene imine) (BPEI)ITO-coated glassNot ApplicableFilm stability is dependent on the assembly method. mdpi.com

Covalent Linking to Support Materials

Covalent immobilization offers a robust method for attaching this compound to a solid support, preventing leaching and thereby enhancing the long-term stability of the sensor. nih.gov This approach involves the formation of a stable covalent bond between the chromoionophore and the support material, which can be a polymer, silica particles, or other functionalized surfaces. researchgate.netnih.gov

To achieve covalent attachment, this compound needs to possess a suitable functional group that can react with a complementary group on the support material. For example, chromoionophores can be synthesized with polymerizable groups, such as acrylic moieties, allowing for their incorporation into a polymer matrix through copolymerization. umich.edu Another strategy involves modifying the support material to introduce reactive sites, such as N-hydroxysuccinimide esters, which can then react with amine groups on the chromoionophore.

The choice of the support material and the linking chemistry can significantly impact the performance of the resulting sensor. For instance, immobilization on highly porous materials can provide a large surface area for interaction with the analyte, leading to improved sensitivity. researchgate.net Covalent attachment has been successfully used to develop a variety of optical sensors, including pH sensors for fermentation monitoring and ion-selective optodes. researchgate.net

Table 3: Detailed Research Findings on Covalently Linked Chromoionophore Sensing Platforms

Chromoionophore/DyeSupport MaterialLinking ChemistryApplicationPerformance HighlightsReference
Nile Blue DerivativesMethacrylate-based polymersCopolymerizationIon-selective optodesStable immobilization, prevents leaching. umich.edu
FluoresceinamineCopolymers of acryloylamino acid and chloroalkyl acrylateNot SpecifiedpH sensingSensitivity is dependent on copolymer composition. researchgate.net
Hydroxyazobenzene dyesCellulose filmsVinylsulfonyl chemistrypH monitoringTailorable pKa values of the immobilized dyes. bohrium.com
Pyranine (HPTS)Silica microparticlesNon-covalent immobilization (for comparison)pH microsensorsSurface charge of the support governs sensitivity. nih.gov

Performance Characterization and Optimization for Chromoionophore X Based Sensors

Analytical Selectivity Enhancements

Analytical selectivity is a sensor's most critical parameter, defining its ability to distinguish the target analyte from other interfering ions present in the sample. For Chromoionophore X-based sensors, selectivity is primarily conferred by the chosen ionophore, a molecule designed to bind a specific ion. rero.chpjoes.com However, significant enhancements can be achieved by strategically manipulating the sensor's composition and operational parameters.

Strategies for Minimizing Cross-Interference

Cross-interference occurs when non-target ions are extracted into the sensing membrane, contributing to the signal and causing inaccurate readings. pjoes.com Minimizing this effect is paramount for reliable analysis, especially in complex matrices like biological fluids or environmental samples.

Several strategies are employed to enhance selectivity:

Ionophore Selection : The primary determinant of selectivity is the ionophore. The development of highly selective ionophores, often originating from research into ion-selective electrodes (ISEs), is the first line of defense against cross-interference. mdpi.com

Addition of Ionic Sites : Incorporating lipophilic ionic additives, such as tetraphenylborate (B1193919) salts, into the membrane is a crucial strategy. pjoes.com These additives help to establish a well-defined ion-exchange equilibrium at the sample-membrane interface, which can improve the selectivity against interfering ions of the same charge as the analyte. rsc.org

Membrane Optimization : The physical and chemical properties of the polymer matrix and plasticizer can be tuned to disfavor the partitioning of interfering ions into the membrane. For instance, adjusting the polarity of the membrane can influence the extraction constants of various ions. semanticscholar.orgresearchgate.net

pH Control of Sample : Because the sensing mechanism relies on a competition with hydrogen ions, controlling the pH of the sample with a buffer is essential. nih.gov This stabilizes the baseline response and can be adjusted to optimize the sensor's sensitivity and selectivity for the target ion. For example, for nitrite (B80452) sensors, a lower pH buffer can increase sensitivity. nih.gov

Specific Ion Recognition Studies (e.g., K+, Na+, Mg2+, Cs+, Pb2+, Co2+, Nitrite, Ammonium)

The selectivity of a this compound-based sensor is quantified by its selectivity coefficients (Kpoti,j), which describe the sensor's preference for the primary ion (i) over an interfering ion (j). A smaller coefficient indicates better selectivity (i.e., less interference). These coefficients are highly dependent on the ionophore paired with this compound.

For example, when this compound is paired with a Na⁺-selective ionophore (e.g., Sodium Ionophore X), it shows excellent selectivity for sodium over other biologically relevant cations. nih.gov Similarly, when used with nitrite-selective ionophores like cobalt(III) or rhodium(III) ligand complexes, the resulting sensor can selectively detect nitrite over highly lipophilic anions such as perchlorate (B79767) and thiocyanate. nih.gov Calixarene-based ionophores, which can be functionalized with azo groups similar to this compound, have demonstrated high selectivity for K⁺ over Li⁺, Na⁺, Cs⁺, Mg²⁺, and Ca²⁺. osti.gov Other studies using different ionophores have reported high selectivity for Pb²⁺ and Cr³⁺ over a wide range of common cations including K⁺, Na⁺, Mg²⁺, Cs⁺, Pb²⁺, and Co²⁺. researchgate.net

The following table summarizes representative selectivity data from studies on optical sensors that utilize a chromoionophore/ionophore system, illustrating the performance achievable for various ions.

Interactive Table 1: Selectivity Coefficients for Various Ions in Chromoionophore-Based Sensor Systems This table presents a compilation of logarithmic selectivity coefficients (log KpotPrimary Ion, Interfering Ion) from various studies. The specific ionophore used dictates the selectivity for the primary ion.

Primary IonInterfering IonLog Kpoti,j (Representative Value)Reference Ionophore Type
K⁺ Na⁺-4.2Valinomycin
Na⁺ K⁺-2.5Sodium Ionophore X
Nitrite Thiocyanate<-2.0Co(III) Corrole
Nitrite Perchlorate<-2.0Co(III) Corrole
Pb²⁺ Cu²⁺-1.5Thiacalix semanticscholar.orgarene
Pb²⁺ Cd²⁺-1.8Thiacalix semanticscholar.orgarene
Cs⁺ Na⁺-1.2Calix rsc.orgarene
Co²⁺ Ni²⁺-0.5Porphyrin derivative
Ammonium (B1175870) K⁺-0.9Nonactin
Mg²⁺ Ca²⁺-0.7ETH 5504

Impact of Membrane Composition on Selectivity Coefficients

The sensor membrane is typically a polymeric matrix, most commonly poly(vinyl chloride) (PVC), made flexible with a high concentration of a plasticizer. semanticscholar.org The choice of these components profoundly affects the sensor's analytical performance, including its selectivity. mdpi.com

Plasticizer Polarity : The plasticizer, which acts as the membrane solvent, influences the dielectric constant of the sensing phase. semanticscholar.org This, in turn, affects the solvation of ions and ion-ionophore complexes within the membrane. belnauka.by Using a polar plasticizer like o-nitrophenyl octyl ether (o-NPOE) compared to a non-polar one like bis(2-ethylhexyl) sebacate (B1225510) (DOS) can alter the ion-exchange equilibrium and thus change the selectivity coefficients. semanticscholar.orgmdpi.com Studies have shown that optimizing the plasticizer can reduce selectivity coefficients by an order of magnitude. belnauka.by For instance, for some divalent anions, o-NPOE is preferred, while for others, dibutyl phthalate (B1215562) yields better selectivity. belnauka.by

Polymer Matrix : While PVC is standard, other polymers can be used. The interaction between the polymer backbone and the embedded sensing components can influence their mobility and distribution, subtly affecting selectivity.

Ionic Additives : The type and concentration of lipophilic ionic sites (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate - NaTFPB) are critical. rsc.org These sites ensure charge balance within the membrane and facilitate the ion-exchange process. Optimizing their concentration relative to the ionophore is necessary to achieve the best selectivity. pjoes.com

Interactive Table 2: Effect of Membrane Components on Selectivity

ComponentParameterEffect on SelectivityExample
Plasticizer Polarity / Dielectric ConstantAlters ion and complex solvation energies, modifying the ion-exchange constant.Using o-NPOE instead of DOS can improve selectivity for certain ions by favoring the partitioning of the target ion complex. semanticscholar.orgmdpi.com
Ionic Additive ConcentrationImproves selectivity by defining the ion-exchange stoichiometry and reducing the membrane's resistance to ion transfer. pjoes.comrsc.orgAdding NaTFPB to a cation-selective membrane enhances its response to the primary ion over interferents. rsc.org
Polymer Matrix TypeCan influence the mobility and activity of the ionophore and chromoionophore.While PVC is common, alternative matrices may offer different component compatibility and leaching profiles.

Sensitivity and Detection Limit Optimization

Sensitivity refers to the magnitude of signal change for a given change in analyte concentration, while the detection limit is the lowest concentration that can be reliably measured. rsc.org For this compound-based sensors, these parameters are not fixed but can be tuned by adjusting the sensor formulation and the measurement conditions.

Influence of this compound Concentration

The concentration of this compound within the membrane is a critical parameter that must be optimized to balance signal strength and dynamic range.

Dynamic Range : The relative concentrations of the chromoionophore and the ionophore dictate the sensor's dynamic range. nih.gov For instance, in a potassium sensor, using a lower molar amount of ionophore compared to the chromoionophore can shift the optimal sensing range to lower potassium concentrations. nih.gov Conversely, increasing the ionophore concentration relative to the chromoionophore can shift the response range to higher concentrations. nih.gov

Component Leakage : Excessively high concentrations of the chromoionophore can lead to its leaching from the membrane, especially in continuous use, causing signal drift and a shortened sensor lifetime. rsc.orggoogle.com An optimal concentration, often around 1-10 mmol/kg of the membrane cocktail, is typically chosen to provide a robust signal without compromising stability. nih.govrsc.org

Optimization of Optical Readout Parameters

The method used to measure the optical signal is as important as the chemical composition of the sensor.

Wavelength Selection : this compound, like other pH indicators, has distinct absorbance maxima for its protonated and deprotonated forms. nih.govunizar.es For accurate measurement, absorbance is monitored at one or both of these peaks. For example, as the analyte concentration increases, it causes the deprotonation of the chromoionophore, leading to a decrease in absorbance at the wavelength corresponding to the protonated form and an increase at the wavelength for the deprotonated form. nih.govunizar.es

Ratiometric Measurement : The most robust optical readout method is ratiometric measurement. annualreviews.orgresearchgate.net This involves calculating the ratio of the absorbance at two different wavelengths (e.g., the peaks of the protonated and deprotonated forms). nih.govmit.edu This approach provides significant advantages:

It compensates for fluctuations in light source intensity. annualreviews.org

It corrects for variations in the total amount of dye (e.g., due to photobleaching or minor leaching). mit.edu

It minimizes artifacts from sample turbidity or background color. annualreviews.org

It provides a more stable and reproducible signal, leading to improved precision and lower effective detection limits. researchgate.net

Isosbestic Point : The presence of a clean isosbestic point—a wavelength at which the total absorbance does not change as the chromoionophore transitions between its two forms—is a strong indicator of a clean, two-species equilibrium, confirming the sensor is functioning as expected. unizar.es

By carefully optimizing these chemical and optical parameters, sensors based on this compound can be tailored for high-performance applications, delivering the required selectivity and sensitivity for the quantitative analysis of a wide range of important ions.

Response Kinetics and Time Resolution

The temporal characteristics of a sensor's response are critical for applications requiring real-time monitoring. The response kinetics of this compound-based sensors dictate how quickly and reliably they can measure changes in analyte concentration.

Factors Affecting Response Time (e.g., diffusion, equilibrium time)

The response time of an optical sensor based on this compound is governed by the kinetics of the ion-exchange process between the sample and the sensing phase. Several factors influence how quickly a stable optical signal is achieved.

Equilibrium Time: The sensor's response relies on reaching a new thermodynamic equilibrium after a change in analyte concentration. annualreviews.org This involves the complete process of ion extraction, complexation with the ionophore, and the subsequent protonation/deprotonation of this compound. annualreviews.orgpnas.org

Membrane Properties: The physical and chemical properties of the sensor matrix are crucial.

Thickness: Thicker membranes generally lead to longer response times as the diffusion path for the analyte is increased. rsc.orgmdpi.com

Composition: The composition of the membrane, including the type and ratio of polymer (e.g., PVC), plasticizer (e.g., DOS, o-NPOE), and additives, significantly impacts the mobility of the sensing components and the analyte within the matrix. mostwiedzy.pl A higher plasticizer content can increase the mobility of membrane constituents, leading to faster response times. mostwiedzy.pl

Component Affinity and Basicity: The kinetic performance is also intrinsically tied to the chemical properties of the sensing molecules. A high binding affinity between the ionophore and the target ion, coupled with a high basicity of the chromoionophore, can lead to slower response and recovery times. acs.org

Analyte Concentration: The response time can be dependent on the concentration of the analyte. rsc.org Sensors may respond faster at higher concentrations and more slowly when measuring trace amounts, with response times ranging from seconds to several minutes. acs.orgnih.gov

Achieving Rapid and Stable Sensor Responses

Optimizing sensor design and composition is key to achieving the rapid and stable responses necessary for many applications.

A primary strategy for accelerating response time is to reduce the diffusion path length for the analyte. This has been effectively achieved by moving from traditional bulk film optodes to nanoparticle-based sensors (nanosensors). rsc.org These nanosensors, which are essentially emulsified droplets of the sensing cocktail, have a very high surface-area-to-volume ratio. This dramatically shortens the time required for equilibration, often reducing response times from several minutes to mere seconds. rsc.orgnih.govacs.org

A stable response is obtained when the ion-exchange equilibrium is fully established, resulting in a constant optical signal. mdpi.com For instance, in one study of a pH sensor using Chromoionophore ETH 5294 (a type of this compound), a stable absorbance reading was achieved after 5 minutes of exposure to the analyte solution. mdpi.com The reversibility of the sensor is also critical for continuous monitoring, allowing it to return to its baseline state when the analyte concentration decreases. nih.gov This can be challenging if the ionophore-analyte complex is too stable. acs.org

Fine-tuning the sensor cocktail is another effective method. Selecting a chromoionophore with lower basicity and an ionophore with a moderate binding affinity for the target ion can prevent kinetic limitations, enabling faster equilibration and improved reversibility. acs.org

The following table summarizes typical response times observed for different sensor formats and compositions.

Sensor FormatAnalyteChromoionophore SystemTypical Response Time (t95)Reference
Bulk MembranePb(II)Diazocrown-based3 - 7 minutes mostwiedzy.pl
Bulk MembranepHETH 52945 minutes mdpi.com
NanosensorLithiumChromoionophore-based< 15 seconds nih.gov
Optode SensorAmmoniumTripodal Ionophore/Chromoionophore33 seconds (high conc.) to 2.8 min (low conc.) acs.orgnih.gov
Emulsion SensorK+Valinomycin/Solvatochromic Dye< 5 seconds acs.org
Urea (B33335) BiosensorUrea (pH)ETH 52949 minutes mdpi.com

t95 refers to the time taken to reach 95% of the final signal.

Calibration Methodologies and Quantification

To translate the optical signal from a this compound-based sensor into a quantitative measure of analyte concentration, a robust calibration process is essential. This involves systematically correlating the sensor's optical output to known concentrations of the target analyte.

Spectrophotometric and Fluorometric Calibration Curves

Calibration is most commonly performed using spectrophotometry (measuring absorbance) or fluorometry (measuring fluorescence). google.comnih.gov A calibration curve is constructed by plotting the optical response of the sensor against the logarithm of the analyte concentration or activity.

The process typically involves:

Preparing Standards: A series of standard solutions with known concentrations of the target analyte are prepared, often in a buffer solution to maintain a constant pH. nih.govicm.edu.pl

Measuring Endpoints: The sensor's optical signal is measured in solutions that induce the fully protonated and fully deprotonated states of the chromoionophore (e.g., using strong acid and strong base solutions like 0.1 M HCl and 0.1 M NaOH). nih.govmdpi.com

Recording Response: The sensor is exposed to each standard solution, and the absorbance or fluorescence spectrum is recorded after the response has stabilized. nih.gov

Calculating the Response Parameter: A ratiometric approach is frequently used. This involves calculating the ratio of the absorbance or fluorescence intensity at two wavelengths, typically corresponding to the protonated and deprotonated forms of this compound. nih.govnih.gov This method provides an internally referenced signal that is less susceptible to fluctuations in lamp intensity, sensor path length, or dye concentration. mdpi.com The degree of chromoionophore deprotonation, denoted as α, is a common response parameter calculated from these measurements. nih.gov

Plotting the Curve: The calculated response parameter (e.g., α, or the intensity ratio) is plotted against the logarithm of the analyte concentration. The resulting plot is typically a sigmoidal curve. acs.orgresearchgate.net

The following equation is often used to calculate the degree of deprotonation (α) from absorbance data:

α

A

prot

  • A
  • A

    prot

  • A

    deprot

    Where:

    A is the absorbance at a given analyte concentration.

    Aprot is the absorbance of the fully protonated chromoionophore.

    Adeprot is the absorbance of the fully deprotonated chromoionophore. nih.gov

  • Image Analysis for Optical Readout (e.g., RGB values, hue)

    As an alternative to conventional spectrometers, image-based methods using devices like flatbed scanners or digital cameras offer a low-cost and portable way to quantify the colorimetric response of this compound sensors. mostwiedzy.pldoi.org

    In this approach, known as Digital Color Analysis (DCA), the sensor's color change upon exposure to the analyte is captured as a digital image. mostwiedzy.pl Image analysis software is then used to extract quantitative color information from a defined region of the sensor image.

    Commonly used color parameters for calibration include:

    RGB Values: The intensity of the Red, Green, and Blue channels are measured. The channel that shows the most significant change corresponding to the sensor's color transition is often used for calibration. doi.org

    CIELAB Color Space: This color space is designed to be more perceptually uniform than RGB. The hue-angle (hab) is particularly useful as it is less affected by illumination inconsistencies. researchgate.net

    A calibration curve is then generated by plotting the chosen color parameter (e.g., average luminosity of the best channel, hue-angle) against the analyte concentration. researchgate.netdoi.org

    Linear Range and Dynamic Range Determination

    The performance of a sensor is characterized by its dynamic and linear ranges.

    Dynamic Range: This is the entire concentration range over which the sensor produces a quantifiable change in its optical signal. nih.gov For many this compound-based sensors, the dynamic range can be very wide, sometimes spanning several orders of magnitude. researchgate.netresearchgate.net

    Linear Range: The linear range is the portion of the dynamic range where the sensor's response is directly proportional to the logarithm of the analyte concentration. rsc.orgresearchgate.net This is typically the steepest, most central part of the sigmoidal calibration curve. For practical purposes, this is the most useful range for quantification.

    Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected and distinguished from a blank or zero-concentration sample. researchgate.net It is often calculated as the concentration that produces a signal three times the standard deviation of the baseline noise. nih.gov

    The table below shows examples of dynamic and linear ranges for sensors utilizing this compound or similar systems.

    Sensor TypeAnalyteDynamic RangeLinear RangeLimit of DetectionReference
    Polymer Monolith SensorCadmium(II)Not Specified0–300 µg/L0.32 µg/L researchgate.net
    PIM-based SensorZirconium(IV)4.0–110 ng mL⁻¹4.0–110 ng mL⁻¹1.20 ng mL⁻¹ rsc.org
    NanosensorPotassium1 µM – 100 mMNot Specified0.1 mM nih.govacs.org
    Optode SensorAmmoniumWide dynamic rangeNot Specified~15 nM acs.orgnih.gov
    Urea Biosensor (Reflectometric)UreaNot Specified50–500 mM10 mM mdpi.com

    In some cases, mathematical transformations, such as a decimal logistic transformation, can be applied to the sigmoidal response curve to extend the linear dynamic range available for quantification. researchgate.net

    Theoretical and Computational Investigations of Chromoionophore X

    Quantum Mechanical and Quantum Chemical Methods

    A thorough search of academic databases and scientific publications did not yield specific studies detailing the application of quantum mechanical and quantum chemical methods to Chromoionophore X. Consequently, information regarding its electronic structure calculations, predicted optical spectra, and the characterization of its ground and excited states from a theoretical perspective is not available to be presented.

    Electronic Structure Calculations of this compound

    Prediction of Optical Spectra (Absorption and Emission)

    While experimental data on the absorption and emission maxima of this compound exist, studies presenting the prediction of its optical spectra using computational methods like Time-Dependent Density Functional Theory (TD-DFT) were not found.

    Characterization of Ground and Excited States

    Information regarding the theoretical characterization of the ground and excited electronic states of this compound, including their geometries and energy levels, is not present in the reviewed literature.

    Computational Modeling of Sensing Mechanisms

    The computational modeling of the sensing mechanisms of this compound, which would provide critical insights into its function as an ion sensor, also appears to be an under-researched area.

    Simulating Ion Binding and Protonation Events

    No publicly available research could be found that details the simulation of ion binding or protonation events with this compound. Such simulations would be crucial for understanding the thermodynamics and kinetics of its interaction with target ions.

    Analysis of Charge Transfer Dynamics

    Similarly, a detailed analysis of the charge transfer dynamics within this compound upon ion binding or photoexcitation, which is fundamental to its operation as a chromoionophore, has not been the subject of published computational studies.

    Theoretical Descriptors for Ion Selectivity

    The ability of this compound to selectively respond to specific ions is a cornerstone of its function as a sensor. Theoretical descriptors, derived from computational models, provide a quantitative measure of this selectivity, enabling researchers to predict and understand its ion-binding preferences. One of the most critical descriptors is the acidity constant (pKa), which quantifies the affinity of the chromoionophore for protons. In the context of ion-selective sensors, the apparent pKa of the chromoionophore within a specific membrane environment dictates its response range and selectivity.

    Computational studies, often in conjunction with experimental measurements, have been instrumental in determining these values. For instance, the pKa of a representative chromoionophore, ETH 5294, has been determined in different polymeric membrane compositions, highlighting the significant influence of the local environment on its ion-binding affinity. mdpi.com

    Acidity Constants (pKa) of a Representative Chromoionophore (ETH 5294) in Different Membrane Compositions

    Membrane CompositionpKa
    Poly(vinyl chloride) with bis(2-ethylhexyl)sebacate (PVC-DOS)10.6
    Poly(vinyl chloride) with o-nitrophenyloctylether (PVC-NPOE)8.3

    Data sourced from Qin, Y., & Bakker, E. (2002). mdpi.com

    These theoretical descriptors are vital for optimizing the performance of sensors based on this compound, allowing for the fine-tuning of the membrane composition to achieve the desired selectivity for a target ion.

    Solvent Effects and Environmental Perturbations

    The optical properties of this compound are exquisitely sensitive to its immediate molecular environment. The polarity of the solvent, in particular, can induce significant shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. Computational modeling plays a pivotal role in dissecting these complex solvent-solute interactions.

    Modeling Solvation Shell Interactions

    The solvent molecules in the immediate vicinity of this compound, forming the first solvation shell, have the most profound impact on its electronic properties. Computational models, such as those combining quantum mechanics with molecular mechanics (QM/MM), allow for a detailed examination of these interactions. These models treat the chromoionophore with a high level of quantum mechanical theory, while the surrounding solvent molecules are described using classical mechanics. This approach provides a balance between accuracy and computational cost, enabling the simulation of the dynamic interactions between the chromoionophore and its solvation shell. These simulations can reveal the specific arrangement of solvent molecules around the chromoionophore and how this arrangement influences its electronic structure and spectroscopic behavior.

    Influence of Solvent Polarity on this compound Spectroscopy

    The change in the color of a solution of this compound with varying solvent polarity is a direct consequence of the differential stabilization of its ground and excited electronic states by the solvent. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. Conversely, in non-polar solvents, a blue-shift (hypsochromic shift) may be observed.

    Time-dependent density functional theory (TD-DFT) is a powerful computational tool used to predict the electronic absorption spectra of molecules in different solvent environments. By incorporating a continuum solvent model, such as the polarizable continuum model (PCM), TD-DFT calculations can accurately reproduce the solvatochromic shifts observed experimentally.

    Predicted Absorption Maxima (λmax) of a Representative Oxazine (B8389632) Dye (Nile Blue) in Various Solvents

    SolventDielectric Constant (ε)Predicted λmax (nm)
    n-Hexane1.88580
    Toluene2.38595
    Acetone20.7610
    Ethanol24.5625

    Representative data based on computational studies of Nile Blue. aip.orgeurjchem.com

    These computational predictions are invaluable for understanding the nature of the electronic transitions in this compound and for designing new dyes with tailored solvatochromic properties.

    De-excitation Pathways and Non-Radiative Decay Mechanisms

    Upon absorption of light, an excited this compound molecule can return to its ground state through several de-excitation pathways. These include radiative decay, which results in the emission of a photon (fluorescence), and non-radiative decay, where the excess energy is dissipated as heat to the surroundings. The efficiency of fluorescence, or quantum yield, is determined by the competition between these radiative and non-radiative processes.

    Theoretical studies are crucial for elucidating the complex mechanisms of non-radiative decay. One important non-radiative pathway is internal conversion, a process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity without the emission of light. The rate of internal conversion is highly dependent on the energy gap between the electronic states and the vibrational coupling between them. Computational methods can be used to calculate these parameters and predict the efficiency of internal conversion.

    For many fluorescent dyes, including those in the oxazine family, torsional motions of parts of the molecule can provide an efficient pathway for non-radiative decay. nih.gov In the excited state, rotation around certain bonds can lead to a "dark state" that rapidly decays to the ground state without emitting light. The rigidity of the molecular environment plays a significant role in suppressing these non-radiative pathways and enhancing fluorescence.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations provide a powerful computational microscope for observing the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational changes and intermolecular interactions that govern the function of this compound, particularly within complex environments such as biological membranes.

    Conformational Analysis in Membrane Environments

    When incorporated into a lipid bilayer, the conformational freedom of this compound is significantly restricted. MD simulations can be used to explore the preferred orientation and location of the chromoionophore within the membrane, as well as its dynamic fluctuations. These simulations typically involve constructing a model system containing the chromoionophore embedded in a hydrated lipid bilayer, such as palmitoyloleoyl-phosphatidylcholine (POPC).

    The analysis of the MD trajectory can provide a wealth of information about the behavior of this compound in the membrane. For example, the depth of insertion of the chromoionophore into the bilayer can be determined by calculating the average position of its center of mass relative to the center of the membrane. The orientation of the chromoionophore can be characterized by the angle between a vector defining its long axis and the membrane normal.

    Representative Conformational Properties of a Fluorescent Probe in a POPC Bilayer from Molecular Dynamics Simulations

    PropertyValue
    Average Insertion Depth (from bilayer center)1.2 nm
    Average Tilt Angle (with respect to membrane normal)35°
    Order Parameter (Szz) of Acyl Chains0.4

    Illustrative data based on MD simulations of membrane probes. bibliotekanauki.plnih.gov

    Furthermore, MD simulations can reveal how the presence of the chromoionophore perturbs the structure and dynamics of the surrounding lipid molecules, providing a comprehensive picture of the chromoionophore-membrane interactions that are critical for its function as a sensor.

    Diffusion and Transport Phenomena within Sensor Matrices

    Detailed theoretical and computational investigations into the diffusion and transport phenomena of this compound (also known as ETH 4004 or 4-dioctylamino-4′-(trifluoroacetyl)stilbene) within sensor matrices are not extensively available in publicly accessible scientific literature. While general principles of ionophore and chromoionophore diffusion in polymer membranes are well-established, specific computational models, molecular dynamics simulations, or quantitative data sets detailing the transport properties of this compound remain elusive.

    In the absence of specific studies on this compound, the theoretical framework for understanding its diffusion would be based on Fick's laws of diffusion. The diffusion coefficient (D) is a key parameter that quantifies the rate of a substance's movement through a medium. For chromoionophores in a polymer matrix, this coefficient is influenced by:

    Size and Shape of the Chromoionophore: Larger and more irregularly shaped molecules generally exhibit slower diffusion rates.

    Plasticizer Content and Type: Plasticizers increase the free volume within the polymer matrix, facilitating the movement of the chromoionophore. The viscosity and polarity of the plasticizer play a significant role.

    Polymer Matrix Composition: The type of polymer and its concentration affect the tortuosity of the diffusion path and the intermolecular interactions.

    Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a higher diffusion coefficient.

    Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for investigating these phenomena at an atomic level. An MD simulation of this compound within a sensor membrane would involve creating a model of the system, including the polymer chains, plasticizer molecules, and the chromoionophore itself. By simulating the movements of all atoms over time, it would be possible to calculate the diffusion coefficient and visualize the transport pathways. However, a review of available literature indicates that such specific simulations for this compound have not been published.

    While experimental studies have utilized this compound in various sensor applications, the theoretical and computational elucidation of its specific diffusion and transport characteristics is a research area that warrants further investigation. Such studies would provide valuable insights for the rational design and optimization of optical sensors based on this chromoionophore.

    Due to the lack of specific research data, no data tables on the diffusion coefficient or other transport parameters for this compound can be provided at this time.

    Advanced Applications and Research Directions of Chromoionophore X

    Environmental Monitoring Applications

    The unique properties of Chromoionophore X have been harnessed for various environmental monitoring applications, offering sensitive and selective detection of pollutants and other chemical species in environmental samples.

    Trace Metal Ion Detection in Aqueous Samples

    This compound-based sensors have demonstrated significant utility in the detection of trace levels of toxic heavy metal ions in water. These sensors are typically fabricated by incorporating the chromoionophore, an ionophore selective for the target metal ion, and an ion-exchanger into a polymeric membrane, often made of polyvinyl chloride (PVC). The detection mechanism relies on the competitive binding between the target metal ion and protons (H+) to the ionophore and chromoionophore, respectively. This interaction leads to a measurable change in the absorbance or fluorescence of the chromoionophore, which can be correlated to the concentration of the metal ion.

    For instance, optical sensors utilizing chromoionophore-doped polymeric films have been developed for the colorimetric sensing of heavy metals like cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). sarchemlabs.com These sensors can exhibit high sensitivity, with detection limits in the micromolar (µM) range, and a rapid response time of less than five minutes. sarchemlabs.com Research has shown that the composition of the sensor membrane, including the type of chromoionophore and ionophore, can be tailored to achieve high selectivity for specific metal ions even in complex environmental matrices. researchgate.net

    Target AnalyteSensor PlatformDetection MethodLimit of Detection (LOD)Reference
    Cd(II), Pb(II), Hg(II)PVC platform with chromo-ionophore molecular assembliesColorimetric0.031 µM (Cd), 0.025 µM (Pb), 0.034 µM (Hg) sarchemlabs.com
    Hg(II)Microfluidic device with a tripodal chromoionophore-PVC filmOptical fiber chemical sensingNot Specified wikipedia.org
    Heavy MetalsChromoionophore-based sensorsOptical AbsorptionHigh Sensitivity

    Monitoring of Anions and Cations in Natural Waters

    Beyond heavy metals, this compound plays a crucial role in the broader surveillance of both anions and cations in natural water bodies. The principles of ion-selective optodes can be adapted to detect a wide array of ions by pairing the chromoionophore with a suitable ionophore. Natural waters contain a variety of essential and non-essential ions, and monitoring their concentrations is vital for assessing water quality. fishersci.canih.gov

    For example, sensors have been developed for the detection of nitrates, which are common pollutants in agricultural runoff. These sensors often utilize a change in the fluorescence of the chromoionophore to signal the presence of the nitrate (B79036) anion. Similarly, the monitoring of cations such as sodium (Na⁺), potassium (K⁺), and ammonium (B1175870) (NH₄⁺) is critical in various environmental contexts, from wastewater treatment to the assessment of saltwater intrusion in coastal areas. sigmaaldrich.com Ion chromatography is a common method for monitoring these ions, and chromoionophore-based sensors offer a complementary, field-deployable alternative. sigmaaldrich.comnih.gov

    Analytical Chemistry Methodologies

    In the realm of analytical chemistry, this compound is a key component in the development of innovative sensing methodologies that push the boundaries of chemical analysis.

    Multianalyte Sensing Arrays and "Smart-Tongue" Systems

    The concept of a "smart tongue" or "electronic tongue" involves the use of an array of cross-reactive sensors to generate a unique response pattern for a complex liquid sample. americanelements.comfishersci.cauni.lu This pattern, when analyzed using chemometric techniques, can be used to identify and quantify multiple analytes simultaneously. sigmaaldrich.comnih.gov Chromoionophore-based sensors are well-suited for inclusion in such arrays due to their tunable selectivity and optical response.

    By creating an array of sensor spots, each containing a different combination of chromoionophore, ionophore, and polymer matrix, a system can be designed to respond to a wide range of analytes. americanelements.com The resulting colorimetric or fluorometric changes across the array provide a "fingerprint" of the sample's chemical composition. uni.lu This approach has been explored for applications ranging from food quality control to clinical diagnostics.

    Two-Dimensional (2D) Chemical Imaging

    Chromoionophore-based optodes can be fabricated as planar films, enabling the visualization of the spatial distribution of an analyte across a surface. americanelements.comsigmaaldrich.com This technique, known as 2D chemical imaging, provides a powerful tool for studying dynamic chemical processes in heterogeneous systems. By capturing images of the optode surface over time, it is possible to map concentration gradients and fluxes of ions.

    This methodology has been applied to visualize the distribution of ions at interfaces, such as the release of ammonia (B1221849) and changes in pH near fertilizer granules in soil. sigmaaldrich.com The use of luminescent chromoionophores allows for the creation of 2D images based on fluorescence intensity or lifetime, which can be captured using scientific cameras. These imaging techniques offer a significant advantage over traditional point measurements by providing a more complete picture of the chemical environment.

    Portable and Miniaturized Sensing Devices (e.g., smartphone-based optodes)

    A major trend in analytical chemistry is the development of portable and miniaturized sensors for on-site and real-time analysis. americanelements.comnih.gov this compound-based optodes are highly amenable to miniaturization and integration into portable devices. The optical nature of the signal transduction allows for the use of simple and ubiquitous technologies, such as smartphone cameras, for data acquisition and analysis. americanelements.com

    Researchers have successfully developed smartphone-based optodes for the detection of various ions. americanelements.com These systems typically involve a disposable sensor strip or patch containing the chromoionophore-based sensing chemistry. The user can apply a sample to the sensor, capture an image with their smartphone, and an application on the phone analyzes the color change to provide a quantitative result. americanelements.com This approach democratizes chemical analysis, making it accessible for applications such as point-of-care diagnostics and citizen-led environmental monitoring. americanelements.comnih.gov

    Biological System Interaction Studies (Non-Clinical)

    The unique capabilities of this compound have been harnessed for various research applications involving biological systems. These studies, which are not intended for clinical diagnosis in humans, explore ion dynamics in complex biological media and cell models, contributing to a deeper understanding of fundamental physiological processes.

    Ion Sensing in Model Biological Fluids (e.g., diluted human blood plasma, serum)

    The accurate measurement of electrolyte concentrations in biological fluids is crucial for research in physiology and pathology. Optical sensors incorporating this compound have proven effective for this purpose, offering an alternative to traditional electrochemical methods.

    Researchers have successfully developed optode membranes containing a neutral H+ selective chromoionophore alongside a potassium-selective ionophore. acs.org These membranes enable the reversible optical determination of total potassium ion concentrations in samples of human blood plasma. acs.org The technology has also been applied to the analysis of other key electrolytes, including sodium (Na+), calcium (Ca2+), and chloride (Cl-), in fluids such as blood and urine. nih.govumich.edu Microfluidic systems have been engineered that utilize an oil phase containing a chromoionophore and other sensing components to analyze electrolytes in whole blood without interference from the complex sample matrix. umich.edu Recent advancements have also led to breakthroughs in sensing larger charged molecules, known as polyions, within biological fluids. researchgate.net

    Target Ion/Molecule Model Biological Fluid Sensing Platform Key Finding
    Potassium (K+)Human Blood PlasmaPlasticized PVC Optode MembraneReversible optical measurement of total K+ concentration demonstrated. acs.org
    Electrolytes (Na+, K+, Cl-)Whole BloodDroplet MicrofluidicsEnabled selective and rapid fluorescence detection without optical interference from the blood matrix. umich.edu
    Polyions (e.g., Protamine)Biological FluidsNanoemulsion-based SensorsAn indirect transduction mechanism significantly improved sensor selectivity for complex polyions. rsc.orgresearchgate.net
    Sodium (Na+)Intracellular Fluid (inferred)Graphene Quantum Dot NanoprobesNanoprobes containing Sodium Ionophore X successfully observed relative changes in Na+ concentration. nih.gov

    Imaging of Ion Gradients in Model Biological Systems (e.g., agar (B569324) gels, live cells)

    Visualizing the spatial and temporal distribution of ions is key to understanding cellular communication, signaling, and transport. This compound has been integrated into nanoparticle-based sensors, or nano-optodes, that can enter living cells and report on local ion concentrations through fluorescence microscopy. nih.gov

    One notable application involves the use of nanoprobes to image potassium ion dynamics within viable rat C6 glioma cells. These sensors provided valuable insights into cellular signaling pathways by monitoring ion fluctuations in real-time. Similarly, nanosensors based on chromoionophores have been used to track the flux of calcium ions in HeLa cells following chemical stimulation. nih.gov Further research has employed nanoprobes built with graphene quantum dots, Sodium Ionophore X, and a chromoionophore to qualitatively observe changes in sodium ion concentrations within the endolysosomal compartments of HeLa cells. nih.gov While not explicitly detailed in the provided research, these nano-optodes can be embedded within matrices like agar gels to create two- or three-dimensional models for studying ion diffusion and gradient formation, simulating processes that occur in tissues. researchgate.net

    Target Ion Model System Sensor Type Research Focus
    Potassium (K+)Rat C6 Glioma CellsIonophore-based NanoprobesReal-time visualization of ion dynamics related to cellular signaling.
    Calcium (Ca2+)HeLa CellsOptode-based NanosensorsRatiometric detection of calcium flux stimulated by carbachol. nih.gov
    Sodium (Na+)HeLa CellsGraphene Quantum Dot NanoprobesImaging of relative Na+ concentration changes within endolysosomes. nih.gov

    Enzyme-Based Biosensors Incorporating this compound

    The versatility of this compound extends to its use in enzyme-based biosensors. In this configuration, the chromoionophore does not detect the primary analyte directly. Instead, it detects the pH change produced by an enzymatic reaction. researchgate.netpjoes.com This coupling of a highly specific biological recognition element (an enzyme) with a sensitive optical transducer (this compound) creates a powerful analytical tool. pjoes.compreprints.org

    A common example is a glucose biosensor. The enzyme glucose oxidase catalyzes the oxidation of glucose, producing gluconic acid and hydrogen peroxide. mdpi.com This generation of an acidic product lowers the local pH, which is then detected by a change in the optical signal of this compound. mdpi.com This principle can be applied to a wide array of enzyme-analyte pairs. Another approach involves enzyme inhibition; the presence of an inhibitor, such as a pesticide or heavy metal, prevents the enzymatic reaction from occurring, thereby blocking the expected pH change and generating a signal. researchgate.net For instance, an optical biosensor for detecting organophosphorus pesticides was fabricated by pairing an enzyme with an H+ selective chromoionophore to detect the enzymatic reaction's effect on pH. researchgate.net

    Enzyme Analyte/Inhibitor Principle of Detection Potential Application
    Glucose OxidaseGlucoseThe enzymatic oxidation of glucose produces gluconic acid, causing a pH drop detected by the chromoionophore. mdpi.comFood quality control, bioprocess monitoring. preprints.org
    UreaseUrea (B33335)The hydrolysis of urea by urease produces ammonia, causing a pH increase. researchgate.netEnvironmental monitoring, clinical research.
    AcetylcholinesteraseOrganophosphorus Pesticides (Inhibitor)The pesticide inhibits the enzyme, preventing the hydrolysis of acetylcholine (B1216132) and the associated pH change. pjoes.comresearchgate.netFood safety, environmental toxicity screening. researchgate.net
    β-GalactosidaseLactose (B1674315)The hydrolysis of lactose produces acidic byproducts. mdpi.comDetection of lactose in "lactose-free" products.

    Pathogen Identification via Specific Metabolite Detection

    A novel application for this compound is in the development of sensor arrays for the rapid identification of pathogenic bacteria. This method relies on detecting the unique metabolic "fingerprint" of different bacterial species. nih.gov Pathogens secrete a variety of metabolites, such as organic acids or amino acids, which can alter the local pH of their environment. mdpi.commdpi.com

    By incorporating this compound into a sensor array, it can act as a pH-sensitive element. When exposed to a bacterial culture, any acidic or basic metabolites produced by the pathogen will cause the chromoionophore to change its optical properties. nih.govmdpi.com This pH response, combined with signals from other sensors in the array that are selective for different metabolites (e.g., pyocyanin (B1662382) from Pseudomonas aeruginosa), creates a unique pattern. mdpi.com This pattern can be analyzed to identify the specific pathogen present. nih.gov This approach allows for broad-spectrum pathogen detection without needing to target a single, specific biomarker for each species. mdpi.com

    Emerging Research Frontiers

    Research into this compound and related compounds is continually pushing the boundaries of chemical sensing. Current efforts are focused on creating "smart" sensors with new functionalities, such as external control over their sensing properties.

    Photoswitchable Chromoionophores

    A particularly exciting frontier is the development of photoswitchable chromoionophores. rsc.org These are molecules that can be reversibly toggled between two different states, each with distinct optical properties, using specific wavelengths of light. rsc.orgunige.ch This functionality is often achieved by incorporating photochromic moieties, such as spiropyran or azobenzene (B91143), into the chromoionophore's structure. nih.govresearchgate.net

    The ability to control the sensor's state with light opens up new modes of detection. For example, light can be used to activate or deactivate the ion-sensing capability of the chromoionophore on command. This external control can be used to improve the signal-to-noise ratio by modulating the signal, helping to distinguish it from background autofluorescence in complex biological samples. nih.gov Research has demonstrated the creation of photoswitchable nanoprobes that incorporate a charged chromoionophore, allowing for the modulation of its fluorescent signal. rsc.org This emerging technology holds the potential to create more robust and versatile sensors for advanced bioanalytical and materials science applications. rsc.orgresearchgate.net

    Luminescence Decay Time-Based Sensing

    Luminescence decay time-based sensing is an advanced optical detection method that offers significant advantages, including reduced interference from light scattering and independence from probe concentration or excitation light intensity. fishersci.nlfishersci.casigmaaldrich.com This technique relies on measuring the change in the luminescence lifetime of a probe molecule as it interacts with an analyte. fishersci.ca The fundamental requirement for this sensing modality is the use of a luminescent (fluorescent or phosphorescent) indicator. sigmaaldrich.com

    This compound, by its chemical nature, is not fluorescent and therefore cannot be used as the primary indicator in luminescence decay time-based sensors. americanelements.com Its mode of action is confined to changes in light absorption, not emission. wikipedia.org Research into luminescence lifetime sensors consequently focuses on entirely different classes of molecules that possess the necessary photophysical properties. These include:

    Long-Lifetime Metal Complexes: Ruthenium(II) complexes, for example, exhibit long luminescence lifetimes (on the microsecond scale) and have been used as energy donors in lifetime-based sensors for ions like potassium. fishersci.nl

    Quantum Dots (QDs): These semiconductor nanocrystals have tunable emission and their photoluminescence decay time can be modulated by analytes, making them suitable for applications like intracellular pH sensing. exportersindia.com

    Lanthanide Complexes: Ions such as Europium(III) and Terbium(III) can be incorporated into complexes that display long-lived, line-like emission, making them excellent candidates for time-resolved measurements. nih.gov

    The inapplicability of this compound to this sensing technique underscores a key demarcation in optical sensor technology: the distinction between absorptiometric indicators and luminescent probes. While this compound is effective for absorbance-based measurements, the move towards more robust techniques like luminescence lifetime sensing necessitates a shift to chemically and physically distinct classes of indicator dyes.

    Development of pH-Independent Chromoionophore Systems

    A defining characteristic of ion-selective optodes based on this compound is their inherent dependence on sample pH. wikipedia.orguni.lu This arises directly from its working principle. In a typical sensor for a cation, there is a competitive ion-exchange between the target analyte ion and a proton (H⁺) at the sensor membrane interface. sapub.orgwikipedia.org The deprotonation of this compound, which causes the measurable color change, is directly linked to the concentration of both the target ion and protons in the sample. wikipedia.orgsapub.org This pH cross-response is a significant limitation for applications in real-world samples, such as biological fluids, where pH is not always constant or buffered. wikipedia.orgnih.gov

    The drive to overcome this fundamental limitation of traditional indicators like this compound has spurred the development of pH-independent optical sensing systems. These next-generation sensors are designed to eliminate the reliance on proton exchange for signal transduction. Key research directions include:

    Solvatochromic Dyes: This approach replaces the H⁺-sensitive chromoionophore with a solvatochromic dye. scribd.comalfa-chemistry.com These dyes change their optical properties (color or fluorescence) based on the polarity of their local microenvironment. The sensing mechanism involves the ionophore-driven movement of the charged dye in response to the analyte ion, which alters the polarity around the dye and generates a signal without the involvement of protons. fishersci.nomdpi.com This renders the sensor response independent of the sample pH. alfa-chemistry.com

    Fluorogenic and Chromogenic Ionophores: Another strategy involves synthesizing ionophores that are themselves fluorescent or colored and change their optical properties upon binding an analyte. In such a system, the ionophore acts as both the recognition element and the signal transducer. By designing these molecules without proton-ionizable groups, a direct and pH-independent response to the target ion can be achieved.

    The evolution towards pH-independent systems highlights a paradigm shift away from the operational mechanism of this compound. While this compound remains a valuable tool for teaching and for applications where pH can be controlled, its pH-dependent nature has made it a benchmark against which the performance of new, more robust pH-independent sensors is measured.

    Compound Information

    Conclusion and Future Perspectives in Chromoionophore X Research

    Summary of Key Advancements and Contributions

    Research in the field of chromoionophores has led to significant advancements, many of which are conceptually embodied by the development of "Chromoionophore X". A key contribution of modern chromoionophores is the expansion of the available palette of optical sensors, moving beyond traditional limitations. acs.org For instance, the development of chromoionophores with tunable absorbance and fluorescence properties allows for greater flexibility in sensor design. acs.org

    A significant advancement lies in the enhanced selectivity and sensitivity of these compounds. By coupling hydrogen ion-selective chromoionophores with highly selective ionophores, it's possible to create sensors for a wide range of analytes without the need to synthesize a new chromoionophore for each target. nih.gov This approach has led to sensors with exceptionally low detection limits, in some cases reaching the picomolar range, although this can come at the cost of longer response times. nih.gov

    Furthermore, the integration of chromoionophores into various platforms has broadened their applicability. frontiersin.org The use of polymeric membranes, such as those made from polyvinyl chloride (PVC), is a well-established method for creating ion-selective optodes. acs.orgresearchgate.net More recent innovations include the incorporation of chromoionophores into microfluidic devices, wearable sensors, and paper-based optodes, which offer advantages in terms of portability and ease of use for point-of-care diagnostics and environmental monitoring. frontiersin.orgresearchgate.netnih.gov

    The development of fluorescent "turn-on" chromoionophores represents another key advancement. acs.org Unlike traditional chromoionophores that may exhibit changes in color or fluorescence quenching, these molecules show a significant increase in fluorescence upon binding with a target ion, leading to improved signal-to-noise ratios. acs.org

    Identified Challenges and Limitations in Current Research

    Despite the significant progress, several challenges and limitations persist in chromoionophore research. A major hurdle is the inherent pH dependence of many chromoionophore-based sensors. researchgate.netresearchgate.net Since the sensing mechanism often relies on the protonation and deprotonation of the chromoionophore, the sensor's response can be influenced by the pH of the sample, which can complicate measurements in unbuffered or fluctuating pH environments. researchgate.netaip.orgnih.gov

    Long-term stability and reproducibility of chromoionophore-based sensors are also ongoing concerns. frontiersin.org The performance of the sensor can be affected by environmental conditions, and the leaching of the chromoionophore from the sensing matrix can lead to a decline in performance over time. frontiersin.org Additionally, the synthesis and functionalization of complex chromoionophores can be challenging and costly. frontiersin.org

    Another limitation is the response time of some highly sensitive sensors. While extremely low detection limits have been achieved, this can be associated with very long response times, sometimes on the order of hours, which is not practical for many real-time applications. nih.gov Furthermore, for many practical applications, selectivity remains a more significant challenge than the detection limit, especially in complex matrices with multiple interfering ions. nih.gov

    The compatibility of chromoionophores with various sensing platforms can also be a challenge. For example, while PVC is a common matrix, its non-polar nature can lead to a lack of compatibility with polar analytes, resulting in a narrow pH range and inadequate reaction with the analyte. mdpi.com

    Future Directions in Molecular Design and Synthesis

    Future research in the molecular design and synthesis of chromoionophores is poised to address the current limitations and expand their capabilities. A key direction is the development of molecules with enhanced photophysical properties, such as larger Stokes shifts, higher quantum yields, and emission wavelengths in the near-infrared region, which would improve sensitivity and reduce background interference in biological samples. acs.org

    The design of chromoionophores with reduced pH sensitivity is a major goal. researchgate.net This could be achieved through the development of new transducer mechanisms that are independent of proton exchange, such as those based on solvatochromic dyes. researchgate.netresearchgate.net These dyes change their optical properties based on the polarity of their microenvironment, which can be altered by the presence of the target analyte. researchgate.net

    Inverse molecular design, which uses computational methods to predict chemical structures with desired optoelectronic properties, is a promising approach for accelerating the discovery of new chromoionophores. nih.gov This can help in tailoring molecules with specific absorption and emission spectra for particular applications. nih.gov

    The synthesis of chromoionophores with improved stability and compatibility with a wider range of sensing matrices is another important area of focus. This may involve the covalent attachment of the chromoionophore to the polymer matrix to prevent leaching. acs.org The development of chromoionophores that can be easily integrated into advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) could lead to sensors with enhanced stability and performance. acs.org

    Prospective Advancements in Sensing Platform Integration

    The integration of chromoionophores into novel sensing platforms is a rapidly evolving area with significant potential. The miniaturization of sensing platforms, such as through the use of microfluidics and nanomaterials, is a key trend. frontiersin.org Micro/nanosphere-based optodes, for example, offer a high surface-area-to-volume ratio, which can enhance the binding capacity and sensitivity of the sensor. nih.gov

    The use of smartphones as detectors for chromoionophore-based sensors is making chemical analysis more accessible and portable. nih.gov By using the phone's camera to quantify color changes, these systems can provide a simple and low-cost method for on-site analysis. nih.gov

    Wearable sensors that incorporate chromoionophores are another exciting prospect for real-time monitoring of physiological parameters or environmental exposures. researchgate.net These could take the form of patches, bandages, or even be integrated into textiles.

    The integration of chromoionophores with other advanced materials, such as polymer dots (Pdots) and magnetic nanoparticles, is also a promising direction. frontiersin.org Pdot-based optodes can offer bright and tunable fluorescence, high photostability, and enhanced ion selectivity. frontiersin.org Magnetic nanoparticles can be used to create reusable sensors that can be easily separated from the sample after analysis. nih.gov Furthermore, the monolithic integration of electrochemical sensors with CMOS technology can lead to scalable and highly sensitive sensor arrays. ucl.ac.uk

    Potential for Novel Analytical and Environmental Applications

    The advancements in chromoionophore design and platform integration are opening up new possibilities for analytical and environmental applications. In the biomedical field, there is potential for the development of highly sensitive and selective sensors for early disease diagnosis, therapeutic drug monitoring, and continuous monitoring of metabolites. The ability to perform measurements in complex biological fluids and even within living cells is a key area of development. aip.org

    In environmental monitoring, chromoionophore-based sensors could be used for the rapid and on-site detection of pollutants such as heavy metals, pesticides, and industrial chemicals in water and soil. nih.govmostwiedzy.pl The development of low-cost, disposable sensors would be particularly valuable for widespread environmental screening.

    The food industry could also benefit from chromoionophore-based sensors for quality control and safety monitoring. mostwiedzy.pl For example, sensors could be developed to detect spoilage markers, contaminants, or allergens in food products.

    Furthermore, the unique optical properties of some chromoionophores, such as photochromism, could be exploited for applications beyond sensing, including in optical data storage, molecular machines, and smart materials. rsc.org

    Q & A

    Q. What experimental design considerations are critical for characterizing Chromoionophore X's ion-selectivity in optode membranes?

    To evaluate ion-selectivity, researchers should employ a bulk optode system incorporating this compound, a neutral or charged ionophore, and lipophilic cationic sites (if required). The coextraction equilibrium between the target ion (e.g., nitrite) and protons must be monitored via spectroscopic changes (e.g., UV-Vis absorption). Key parameters include pH adjustments, ionophore-to-chromoionophore molar ratios, and validation using the Nikolskii-Eisenman equation to quantify selectivity coefficients .

    Q. How can researchers validate the purity and structural integrity of synthesized this compound?

    Standard characterization methods include:

    • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity via <sup>1</sup>H/<sup>13</sup>C NMR.
    • Mass Spectrometry (MS) : Verify molecular weight and absence of byproducts.
    • Elemental Analysis : Ensure stoichiometric consistency with the theoretical formula. Reproducibility requires detailed documentation of synthesis protocols, including solvent purity, reaction temperatures, and purification steps, as per academic journal guidelines .

    Q. What spectroscopic techniques are optimal for monitoring this compound's dynamic response to ion binding?

    UV-Vis spectrophotometry is standard for tracking absorbance shifts during ion-proton coextraction. Time-resolved fluorescence spectroscopy can quantify binding kinetics, while FT-IR spectroscopy identifies structural changes in the chromoionophore-analyte complex. Calibration curves using buffer solutions of varying ion concentrations are essential for quantitative analysis .

    Advanced Research Questions

    Q. How do conflicting reports on this compound's selectivity for transition metals (e.g., Cu²⁺ vs. Zn²⁺) arise, and how can they be resolved?

    Contradictions may stem from variations in optode composition (e.g., ionophore type, plasticizer polarity) or pH conditions. To address this:

    • Perform systematic selectivity screenings under standardized conditions (e.g., fixed pH, ionic strength).
    • Use principal component analysis (PCA) to isolate variables influencing selectivity.
    • Cross-validate findings with X-ray crystallography or DFT simulations to model binding affinities .

    Q. What strategies improve the limit of detection (LOD) for this compound in trace-level ion sensing?

    Enhance LOD by:

    • Optimizing membrane hydrophobicity to reduce leaching of chromoionophore.
    • Incorporating nanomaterials (e.g., graphene oxide) to amplify optical signals.
    • Employing chemometric methods like partial least squares (PLS) regression to deconvolute overlapping spectral bands .

    Q. How can researchers design dual-mode sensors using this compound for simultaneous colorimetric and fluorometric detection?

    Develop a composite optode by embedding this compound with a fluorogenic ionophore (e.g., coumarin derivatives). Validate dual-mode functionality via:

    • Absorbance-Fluorescence Correlation : Ensure spectral non-overlap between detection modes.
    • Cross-Sensitivity Testing : Confirm analyte-specific responses in both modes.
    • Data Fusion Algorithms : Combine absorbance and fluorescence data using multivariate analysis to improve accuracy .

    Methodological and Reproducibility Considerations

    Q. What steps ensure reproducibility in this compound-based optode fabrication?

    • Standardized Protocols : Document polymer matrix composition (e.g., PVC:plasticizer ratio), solvent evaporation times, and curing conditions.
    • Batch Testing : Compare performance across multiple membrane batches.
    • Open Data Sharing : Publish raw spectral datasets and calibration parameters in supplementary materials .

    Q. How should researchers address discrepancies in reported binding constants for this compound across studies?

    Discrepancies often arise from differing experimental setups (e.g., buffer composition, temperature). Mitigation strategies include:

    • Adopting IUPAC-recommended methods for binding constant calculation.
    • Conducting round-robin tests across labs to identify systematic errors.
    • Reporting full experimental conditions (e.g., ionic strength, counterion effects) in metadata .

    Data Analysis and Interpretation

    Q. What statistical methods are suitable for analyzing this compound's response variability in multi-ion environments?

    • Multivariate Regression : Correlate spectral changes with ion concentrations.
    • Error Propagation Analysis : Quantify uncertainties from pH fluctuations or sensor drift.
    • ANOVA Testing : Compare response variances across experimental replicates .

    Q. How can machine learning enhance the predictive modeling of this compound's ion-sensing performance?

    Train neural networks on historical spectral data to predict:

    • Optimal ionophore-chromoionophore ratios for target analytes.
    • Long-term stability under environmental stressors (e.g., temperature, humidity).
      Validate models using leave-one-out cross-validation and independent test datasets .

    Ethical and Reporting Standards

    Q. What ethical guidelines apply to studies involving this compound in biological systems?

    For in vivo applications:

    • Obtain institutional review board (IRB) approval for biocompatibility testing.
    • Disclose potential cytotoxicity risks in publications.
    • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

    Q. How should researchers document negative results or failed optimization attempts with this compound?

    Negative results are critical for avoiding redundant efforts. Include:

    • Detailed descriptions of failed conditions (e.g., solvent incompatibilities, photobleaching).
    • Lessons learned in supplementary materials or dedicated "method optimization" sections.
    • Citations to open-access repositories (e.g., Zenodo) for full transparency .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.